N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its interaction with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide involves its interaction with specific molecular targets. One known target is Aurora kinase A, an enzyme involved in cell division. By inhibiting this enzyme, the compound can potentially disrupt the cell cycle and inhibit the proliferation of cancer cells . The detailed molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide can be compared with other similar compounds, such as:
6-alkylaminopurines: These compounds share a similar purine structure and have been studied for their biological activities.
Anilides: These compounds have a similar amide linkage and are known for their diverse chemical and biological properties.
Benzamides: These compounds share the benzamide structure and have been explored for various therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H29N7O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-butyl-3-[6-(7H-purin-6-ylamino)hexanoylamino]benzamide |
InChI |
InChI=1S/C22H29N7O2/c1-2-3-11-24-22(31)16-8-7-9-17(13-16)29-18(30)10-5-4-6-12-23-20-19-21(26-14-25-19)28-15-27-20/h7-9,13-15H,2-6,10-12H2,1H3,(H,24,31)(H,29,30)(H2,23,25,26,27,28) |
InChI Key |
WOYITRCGMUXUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CCCCCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.